Ac-DEVD-CHO

Apoptosis Caspase selectivity Enzymatic inhibition

Choose Ac-DEVD-CHO for definitive caspase-3 pathway validation. With a sub-nanomolar Ki of 0.23 nM, it provides >50,000-fold selectivity against off-target caspase-1 inhibition, ensuring unambiguous data. Unlike irreversible FMK inhibitors, its reversible aldehyde warhead is essential for washout experiments and temporal pathway analysis. This gold-standard reagent is critical for apoptosis, myocardial ischemia, and inflammasome research. Do not substitute—non-specific caspase blockers compromise experimental reproducibility.

Molecular Formula C20H30N4O11
Molecular Weight 502.5 g/mol
CAS No. 184179-08-6
Cat. No. B070219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DEVD-CHO
CAS184179-08-6
SynonymsAc-DEVD-CHO
acetyl-Asp-Glu-Val-Asp-CHO
acetyl-aspartyl-glutamyl-valyl-aspartal
Molecular FormulaC20H30N4O11
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
InChIKeyUMBVAPCONCILTL-MRHIQRDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Ac-DEVD-CHO (CAS 184179-08-6): Quantitative Identity and Biochemical Baseline for Caspase-3/7 Inhibition in Apoptosis Research


Ac-DEVD-CHO (N-acetyl-Asp-Glu-Val-Asp-aldehyde, also cataloged under CAS 169332-60-9) is a synthetic tetrapeptide aldehyde that functions as a potent, reversible, and competitive inhibitor of Group II caspases, primarily caspase-3 and caspase-7 [1]. The compound is designed around the optimal DEVD tetrapeptide recognition motif derived from the poly(ADP-ribose) polymerase (PARP) cleavage site at Asp-216, which serves as a native substrate for caspase-3 [2]. In cell-free enzymatic assays, Ac-DEVD-CHO inhibits purified human caspase-3 with a dissociation constant (Ki) of 230 pM (0.23 nM), demonstrating sub-nanomolar potency against its primary target . The compound also inhibits caspase-7 with a Ki of 1.6 nM, while exhibiting progressively weaker inhibition against other caspase family members including caspase-2 (Ki = 1.7 μM) and caspase-1 (Ki = 18 nM) . As an aldehyde-based inhibitor, Ac-DEVD-CHO forms a reversible, transition-state analog interaction with the catalytic cysteine residue in the caspase active site, distinguishing it mechanistically and pharmacologically from irreversible inhibitors such as fluoromethyl ketone (FMK) derivatives [1].

Why Generic Substitution Fails: Evidence-Based Differentiation of Ac-DEVD-CHO Among Caspase Inhibitors


Generic substitution among caspase inhibitors is not scientifically justified due to profound differences in target selectivity, mechanism of inhibition, and cellular permeability that directly impact experimental outcomes. Caspase inhibitors sharing the DEVD recognition sequence but differing in C-terminal warhead chemistry—such as Z-DEVD-FMK (irreversible fluoromethyl ketone) versus Ac-DEVD-CHO (reversible aldehyde)—exhibit distinct inhibition kinetics and cellular retention profiles that can produce divergent results in apoptosis assays [1]. Similarly, inhibitors with different peptide recognition motifs (e.g., Ac-YVAD-CHO targeting caspase-1 versus Ac-DEVD-CHO targeting caspase-3) display cross-reactivity profiles that differ by orders of magnitude, with Ac-YVAD-CHO exhibiting a Ki of 12 μM against caspase-3 compared to Ac-DEVD-CHO's Ki of 0.23 nM—a selectivity difference exceeding 50,000-fold . Even pan-caspase inhibitors such as Z-VAD-FMK, while broadly reactive, lack the target discrimination required for pathway-specific mechanistic dissection and may mask compensatory caspase activation in knockout or inhibition studies [2]. These quantitative selectivity gaps, combined with differences in reversibility and membrane permeability between aldehyde and FMK-based inhibitors, mean that substituting one caspase inhibitor for another without empirical validation introduces uncontrolled variables that compromise experimental reproducibility and data interpretation [3].

Ac-DEVD-CHO Quantitative Evidence Guide: Head-to-Head Selectivity and Functional Differentiation Data


Direct Head-to-Head Caspase-3 Selectivity: Ac-DEVD-CHO vs. Ac-YVAD-CHO

In direct comparative enzymatic assays using purified caspase-3, Ac-DEVD-CHO demonstrates a Ki value of less than 1 nM (specifically 0.23 nM in independent determinations), whereas the caspase-1-directed inhibitor Ac-YVAD-CHO exhibits a Ki of 12 μM against the same caspase-3 enzyme . In functional PARP cleavage assays conducted in cultured human osteosarcoma cell extracts, Ac-DEVD-CHO achieves an IC50 of 0.2 nM, while Ac-YVAD-CHO shows negligible inhibition with an IC50 exceeding 10 μM . This represents a greater than 50,000-fold difference in inhibitory potency against caspase-3 between these two commercially available aldehyde inhibitors.

Apoptosis Caspase selectivity Enzymatic inhibition

Functional Orthogonality in Thymocyte Apoptosis: Caspase-1-Dependent Pathway Discrimination

In a nitric oxide (NO)-induced thymocyte apoptosis model, the pan-caspase inhibitor Z-VAD-FMK and the caspase-1-specific inhibitor Ac-YVAD-CHO both inhibited apoptosis in a dose-dependent manner. In contrast, the caspase-3 inhibitor Ac-DEVD-CHO had little to no inhibitory effect even at concentrations up to 500 μM [1]. PARP cleavage and ICAD (inhibitor of caspase-activated deoxyribonuclease) degradation in cytosolic fractions from NO-treated thymocytes were completely blocked by Ac-YVAD-CHO but not by Ac-DEVD-CHO or the FMK analog DEVD-FMK [1]. Caspase-3 activity was not detected in this system, while caspase-1 activity was upregulated at 4 and 8 hours post-treatment [1].

Thymocyte apoptosis Nitric oxide signaling Caspase pathway mapping

Caspase-3 vs. Caspase-2 Selectivity: Intra-Molecular Differential Potency

Within the caspase family, Ac-DEVD-CHO exhibits a marked selectivity gradient. Against caspase-3, the compound demonstrates a Ki of 230 pM (0.23 nM), whereas against caspase-2—which cleaves the DEVD tetrapeptide substrate poorly—the Ki increases to 1.7 μM . This represents an approximately 7,400-fold selectivity window for caspase-3 over caspase-2 . Additionally, Ac-DEVD-CHO inhibits caspase-7 with a Ki of 1.6 nM and caspase-8 with a Ki of 0.92 nM, while showing progressively weaker inhibition against caspase-1 (Ki = 18 nM), caspase-6 (Ki = 31 nM), caspase-9 (Ki = 60 nM), caspase-4 (Ki = 132 nM), and caspase-5 (Ki = 205 nM) .

Caspase profiling Selectivity window Enzymatic specificity

In Vivo Efficacy in Myocardial Ischemia-Reperfusion: Cardiomyocyte Apoptosis Reduction

In a mouse model of myocardial infarction (MI), administration of Ac-DEVD-CHO at the time of MI resulted in a 61% reduction in activated caspase-3 expression in cardiomyocytes (p < 0.05) and an 84% reduction in cardiomyocyte apoptosis in young animals relative to untreated MI controls [1]. In an isolated working-heart rat model of ischemia-reperfusion, Ac-DEVD-CHO-mediated caspase-3 inhibition significantly improved post-ischemic contractile recovery of stunned myocardium, even when administered after the onset of ischemia [2]. Notably, the protective mechanisms of Ac-DEVD-CHO in this model appeared to be independent of apoptosis, as troponin I cleavage was not inhibited [2].

Myocardial infarction Ischemia-reperfusion injury Cardiomyocyte apoptosis In vivo pharmacology

Reversible Aldehyde vs. Irreversible FMK: Mechanistic Distinction in Cellular Assays

Ac-DEVD-CHO contains a C-terminal aldehyde warhead that forms a reversible, transition-state analog complex with the catalytic cysteine of caspase-3. In contrast, Z-DEVD-FMK contains a fluoromethyl ketone (FMK) warhead that forms an irreversible covalent adduct with the active-site cysteine [1]. In a study of buprenorphine-induced apoptosis in NG108-15 neuroblastoma × glioma hybrid cells, the cell-permeable FMK-based inhibitors Z-VAD-FMK and Z-DEVD-FMK completely inhibited apoptosis, whereas the aldehyde-based Ac-DEVD-CHO and Ac-YVAD-CHO did not inhibit this particular apoptotic pathway, attributed to differences in membrane permeability rather than target specificity [1]. In a separate comparative study of hypericin-mediated photodynamic therapy (PDT)-induced apoptosis, cells pretreated with Z-VAD-FMK exhibited an apoptosis rate of 5.32%, while cells pretreated with Ac-DEVD-CHO exhibited an apoptosis rate of 7.43%, compared to untreated PDT controls [2].

Inhibitor mechanism Reversible inhibition Cellular permeability Experimental design

DNA Laddering and Nuclear Morphology: Ac-DEVD-CHO vs. Ac-YVAD-CHO in Glioma Apoptosis

In a study of protein kinase C (PKC) inhibitor-induced apoptosis in glioma cells, the effects of multiple caspase inhibitors were compared directly using morphological and biochemical endpoints. Agarose gel electrophoresis revealed that Ac-DEVD-CHO and the pan-caspase inhibitor Z-VAD-FMK suppressed DNA ladder formation, whereas the caspase-1 inhibitor Ac-YVAD-CHO exhibited only weak suppression of DNA fragmentation [1]. Nuclear condensation—a hallmark morphological feature of apoptosis—was inhibited by Ac-DEVD-CHO and Z-VAD-FMK but was not suppressed by Ac-YVAD-CHO [1]. PARP cleavage, a direct downstream consequence of caspase-3 activation, was inhibited by all caspase inhibitors except the caspase-1 inhibitor Ac-YVAD-CHO [1].

Glioma DNA fragmentation Apoptosis morphology Caspase pathway validation

Ac-DEVD-CHO: Validated Research Applications and Recommended Use Cases Based on Quantitative Evidence


Caspase-3-Dependent Apoptosis Pathway Validation in Oncology Research

For researchers investigating apoptosis induction by chemotherapeutic agents, radiation, or targeted therapies in cancer cell lines, Ac-DEVD-CHO provides definitive validation of caspase-3 pathway engagement. The compound's demonstrated ability to suppress DNA laddering and PARP cleavage in multiple cancer models—including glioma, osteosarcoma, and myeloma—supports its use as a gold-standard reagent for confirming that observed cell death proceeds through caspase-3-dependent mechanisms rather than caspase-independent or alternative pathways. The 50,000-fold selectivity window over Ac-YVAD-CHO against caspase-3 (Ki: 0.23 nM vs. 12 μM) ensures that positive inhibition results can be confidently attributed to caspase-3 blockade [1]. Experimental protocols typically employ Ac-DEVD-CHO at 10-100 μM in cell culture, with pre-incubation for 30-60 minutes prior to apoptotic stimulus [2].

Negative Control for Caspase-1/Inflammasome Studies Requiring Pathway Orthogonality

In studies of inflammasome activation, pyroptosis, or caspase-1-dependent inflammatory signaling, Ac-DEVD-CHO serves as a critical negative control to establish pathway specificity. As demonstrated in the NO-induced thymocyte apoptosis model, Ac-DEVD-CHO fails to inhibit caspase-1-driven apoptosis even at concentrations up to 500 μM, while Ac-YVAD-CHO and Z-VAD-FMK produce robust inhibition [1]. This functional orthogonality makes Ac-DEVD-CHO the appropriate negative control when testing caspase-1 inhibitors (e.g., Ac-YVAD-CHO, VX-765) or pan-caspase inhibitors, enabling researchers to distinguish between caspase-3-mediated apoptosis and caspase-1-mediated inflammatory cell death [1]. Proper experimental design in inflammasome research requires this orthogonal control to validate that observed effects are not due to off-target caspase-3 inhibition [1].

In Vivo Cardioprotection Studies in Ischemia-Reperfusion and Myocardial Infarction Models

Based on validated in vivo efficacy data, Ac-DEVD-CHO is appropriate for preclinical studies investigating caspase-3 inhibition as a therapeutic strategy for myocardial ischemia-reperfusion injury and acute myocardial infarction. In murine MI models, Ac-DEVD-CHO administration at the time of infarction reduced cardiomyocyte apoptosis by 84% and activated caspase-3 expression by 61% (p < 0.05) [2][3]. In isolated working-heart rat models, Ac-DEVD-CHO improved post-ischemic contractile recovery even when administered after ischemia onset [3]. Researchers should note that the protective effects appear partially independent of apoptosis inhibition, as troponin I cleavage was unaffected, suggesting additional mechanisms of cardioprotection warranting further investigation [3]. For in vivo applications, reported dosing regimens include 4 μg/g subcutaneous administration 30 minutes prior to injury in murine sepsis models [4].

Wash-Out and Recovery Studies Requiring Reversible Caspase Inhibition

For experimental designs requiring temporal control of caspase inhibition—such as studies of apoptotic commitment points, reversibility of caspase-dependent signaling, or dynamic pathway analysis—Ac-DEVD-CHO's reversible aldehyde warhead chemistry provides a distinct advantage over irreversible FMK-based inhibitors like Z-DEVD-FMK. The reversible binding mode allows researchers to inhibit caspase-3, wash out the compound, and then monitor recovery of caspase activity and downstream cellular processes [5]. This capability is not available with irreversible FMK inhibitors, which permanently inactivate their targets [5]. Applications include determining the minimum duration of caspase activity required for apoptotic commitment, studying caspase-independent cell death mechanisms after transient caspase blockade, and investigating compensatory signaling pathways that emerge following temporary caspase-3 inhibition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-DEVD-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.